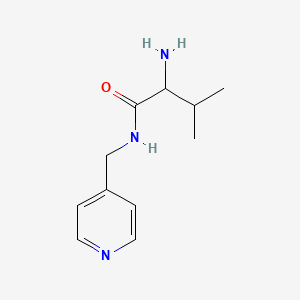
2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid is a complex organic compound characterized by the presence of three iodine atoms and a long-chain pentahydroxyhexadecanamido group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of specific reagents such as iodine monochloride (ICl) and hydrochloric acid (HCl) for iodination, and coupling agents like carbodiimides for amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification steps such as recrystallization and chromatography are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the pentahydroxyhexadecanamido chain can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of iodine atoms can produce deiodinated benzoic acid derivatives .
Applications De Recherche Scientifique
2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Employed in studies involving iodine metabolism and its effects on biological systems.
Medicine: Investigated for its potential use as a radiocontrast agent in medical imaging due to its high iodine content.
Industry: Utilized in the development of specialized materials and coatings.
Mécanisme D'action
The mechanism of action of 2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid involves its interaction with specific molecular targets and pathways. In medical applications, the compound’s high iodine content allows it to enhance the contrast of imaging techniques by absorbing X-rays. The pentahydroxyhexadecanamido group may interact with biological membranes, facilitating its uptake and distribution within the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triiodobenzoic acid: Similar in structure but lacks the pentahydroxyhexadecanamido group.
5-Amino-2,4,6-triiodoisophthalic acid: Contains amino groups instead of the pentahydroxyhexadecanamido chain.
3-Hydroxy-2,4,6-triiodobenzoic acid: Features a hydroxyl group instead of the amido chain.
Uniqueness
2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid is unique due to its combination of high iodine content and the presence of a long-chain pentahydroxyhexadecanamido group. This structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C23H34I3NO8 |
|---|---|
Poids moléculaire |
833.2 g/mol |
Nom IUPAC |
2,4,6-triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanoylamino)benzoic acid |
InChI |
InChI=1S/C23H34I3NO8/c1-2-12(28)3-4-13(29)5-6-14(30)7-8-15(31)9-10-18(32)22(33)27-21-17(25)11-16(24)19(20(21)26)23(34)35/h11-15,18,28-32H,2-10H2,1H3,(H,27,33)(H,34,35) |
Clé InChI |
KQTWREXVLOTGJD-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC(CCC(CCC(CCC(C(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14786489.png)
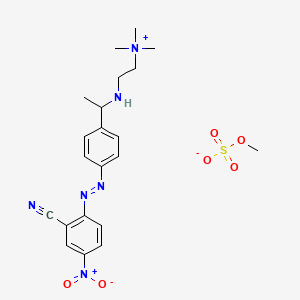
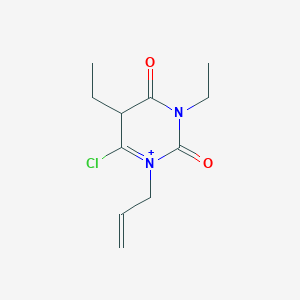
![Androsta-1,4-diene-17-carbothioicacid, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-,S-(fluoromethyl) ester, (6a,11b,16a,17a)-](/img/structure/B14786513.png)
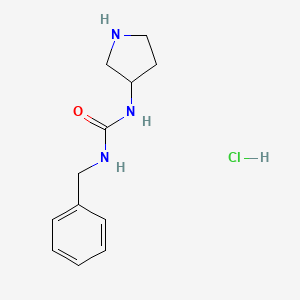


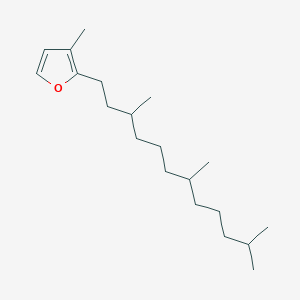
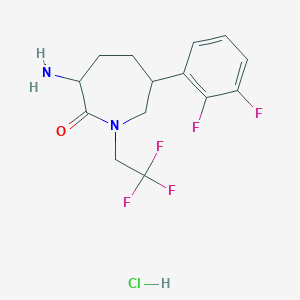
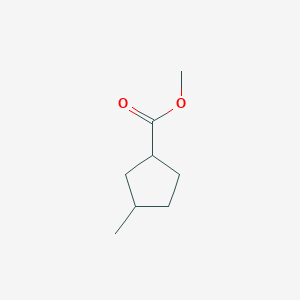
![2-amino-N-methyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14786532.png)

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea](/img/structure/B14786554.png)
